molecular formula C6H7NO3 B3055256 3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione CAS No. 63649-29-6

3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione

Cat. No.: B3055256
CAS No.: 63649-29-6
M. Wt: 141.12 g/mol
InChI Key: FCFIXIAXNVTUTF-UHFFFAOYSA-N
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Description

3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione (CAS: 63649-29-6) is a cyclobutenedione derivative with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol . It features a methoxy (-OCH₃) and methylamino (-NHCH₃) group attached to the cyclobutenedione core. Predicted properties include a density of 1.27 g/cm³, boiling point of 254.4°C, and acidity (pKa) of 0.20 .

Properties

IUPAC Name

3-methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-7-3-4(8)5(9)6(3)10-2/h7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFIXIAXNVTUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)C1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542563
Record name 3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63649-29-6
Record name 3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

The compound (C₆H₇NO₃) features a cyclobutene ring substituted with methoxy, methylamino, and two ketone groups. Its IUPAC name, 3-methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione, reflects the positions of substituents on the unsaturated ring. The planar geometry of the cyclobutene core facilitates conjugation between the carbonyl groups and the amino-methoxy substituents, influencing its reactivity in nucleophilic additions.

Spectroscopic Characterization
  • ¹H NMR (DMSO-d₆): Peaks at δ 3.18 (s, CH₃) and δ 2.31 (s, CH₃) confirm the methylamino and methoxy groups.
  • IR : Strong absorptions at 1702 cm⁻¹ (C=O) and 3138 cm⁻¹ (N-H) validate the dione and amine functionalities.

Preparation Methods

Nucleophilic Substitution with Methylamine

A widely reported method involves the reaction of 3-methoxy-4-methylcyclobutene-1,2-dione with methylamine under basic conditions.

Procedure
  • Reagents :
    • 3-Methoxy-4-methylcyclobutene-1,2-dione (627 mg, 4.95 mmol)
    • Methylamine hydrochloride (440 mg, 6.52 mmol)
    • Triethylamine (0.9 mL, 6.5 mmol) in methanol.
  • Conditions :
    • Reaction time: 2 hours at room temperature.
    • Purification: Column chromatography (60–90% ethyl acetate/petroleum ether).
  • Yield : 89% (550 mg).
Mechanistic Insights

The methylamine acts as a nucleophile, displacing the methoxy group via an SN2 mechanism. Triethylamine neutralizes HCl, driving the reaction forward. Rotameric forms of the product are observed in NMR due to restricted rotation around the C-N bond.

Solvent-Based Synthesis in Ethanol/Water

A sustainable approach utilizes ethanol/water mixtures to enhance reaction efficiency and reduce environmental impact.

General Protocol
  • Reagents :
    • 3,4-Dimethoxycyclobutene-1,2-dione (0.14 mmol)
    • Methylamine (2 equivalents) in ethanol/water (1:1).
  • Conditions :
    • Solvent volume: 280 μL (0.5 M).
    • Reaction time: 5 minutes at room temperature.
  • Yield : >90% purity without purification.
Advantages
  • Scalability : Tenfold scale-up achieved using a 6 cm filter disc.
  • Green Chemistry : Eliminates toxic solvents and reduces waste.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Solvent-Based
Yield 89% >90%
Reaction Time 2 hours 5 minutes
Purification Column chromatography None
Environmental Impact Moderate (uses MeOH) Low (EtOH/H₂O)

The solvent-based method offers superior efficiency and sustainability, making it preferable for industrial applications.

Reaction Optimization and Challenges

Role of Basicity

Triethylamine is critical for deprotonating methylamine, enhancing its nucleophilicity. Omitting the base reduces yields to <50%.

Solvent Effects

Polar protic solvents (e.g., methanol) stabilize transition states, accelerating substitution. Ethanol/water mixtures further improve solubility and reaction kinetics.

Byproduct Formation

Competing reactions with excess methylamine may generate bis-aminated derivatives (e.g., 3,4-bis(methylamino)cyclobutene-1,2-dione). Stoichiometric control (1:1 molar ratio) mitigates this issue.

Applications and Derivatives

Squaramide Analogues

The compound serves as a precursor for squaramides, which exhibit antiviral and anticancer properties. For example, reacting it with 4-methoxybenzylamine yields 3,4-bis((4-methoxybenzyl)amino)cyclobutene-1,2-dione (78% yield).

Cyclobutenone Synthesis

Lithium-based additions to the dione core produce cyclobutenones, valuable in Diels-Alder reactions. Phenyllithium addition affords 4-hydroxy-2-methyl-3-methylamino-4-phenylcyclobut-2-en-1-one in 87% yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The methoxy and methylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Cyclobutenedione Derivatives

Sulfonamide-Functionalized Derivatives
  • Example: 3-(p-Chlorophenyl)amino-4-[2′-(4′′-sulfonamidophenyl)ethylamino]cyclobut-3-ene-1,2-dione (5c) Substituents: p-Chlorophenyl, sulfonamide ethyl. Molecular Formula: C₁₉H₁₇ClN₃O₄S. Synthesis: Reacting p-chloroaniline and 4-(2′-aminoethyl)benzenesulfonamide with dimethyl squarate (79% yield). Properties: White solid, m.p. >250°C; inhibits tumor-associated carbonic anhydrase .
Alkylamino and Dialkylamino Derivatives
  • Example: 3-(butylamino)-4-((3-(dimethylamino)propyl)amino)cyclobut-3-ene-1,2-dione (17) Substituents: Butylamino, dimethylaminopropyl. Molecular Formula: C₁₁H₂₀N₃O₂. Synthesis: Reaction of squaric acid dichloride with N1,N1,N3-trimethylpropane-1,3-diamine (78.7% yield). Properties: White solid; high purity (>99%); anti-leishmanial activity .
Indolyl-Substituted Derivatives
  • Example : 3-(5-Bromo-1H-indol-3-yl)-4-(5-hydroxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione (2ap)
    • Substituents : 5-Bromoindol-3-yl, 5-hydroxyindol-3-yl.
    • Molecular Formula : C₂₀H₁₀BrN₂O₄.
    • Synthesis : Boron tribromide-mediated reaction (57% yield).
    • Properties : Yellow powder; antiplasmodial activity (IC₅₀ < 1 µM) .
Aromatic and Heterocyclic Derivatives
  • Example: SQ31f (3-(4-Morpholinophenyl)-4-((pyridin-2-ylmethyl)amino)cyclobut-3-ene-1,2-dione) Substituents: Morpholinophenyl, pyridinylmethyl. Molecular Formula: C₁₉H₂₀N₃O₄. Synthesis: Reaction of 3,4-dichlorocyclobutenedione with 4-morpholinoaniline and 2-picolylamine (66% yield). Properties: Inhibits mycobacterial ATP synthase (IC₅₀ = 0.12 µM) .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Yield Biological Activity Reference
3-Methoxy-4-(methylamino)cyclobutenedione Methoxy, methylamino C₆H₇NO₃ 141.12 - Not reported
5c (Sulfonamide derivative) p-Chlorophenyl, sulfonamide ethyl C₁₉H₁₇ClN₃O₄S 430.87 79% Carbonic anhydrase inhibition
17 (Alkylamino derivative) Butylamino, dimethylaminopropyl C₁₁H₂₀N₃O₂ 226.30 78.7% Anti-leishmanial
SQ31f (Heterocyclic derivative) Morpholinophenyl, pyridinylmethyl C₁₉H₂₀N₃O₄ 354.38 66% Mycobacterial ATP synthase inhibitor
2ap (Indolyl derivative) 5-Bromoindol-3-yl, 5-hydroxyindol-3-yl C₂₀H₁₀BrN₂O₄ 437.11 57% Antiplasmodial

Key Observations

Substituent Impact on Bioactivity :

  • Sulfonamide groups (e.g., 5c) enhance binding to enzymes like carbonic anhydrase through hydrogen bonding .
  • Bulky indolyl groups (e.g., 2ap) improve antiplasmodial efficacy by interacting with parasitic targets .
  • Heterocyclic moieties (e.g., SQ31f) enable selective inhibition of bacterial ATP synthase .

Synthetic Efficiency: Yields vary from 57% (indolyl derivatives) to 98.9% (isobutylamino derivative 18) . The target compound’s synthesis is unreported but likely parallels methods using dimethyl squarate and methylamine.

Physical Properties: Most analogs are high-melting solids (>250°C) due to strong hydrogen bonding and π-π stacking . Crystal structures (e.g., 3-methoxy-4-(naphthalen-2-ylamino)cyclobutenedione) reveal planar conformations critical for packing .

Biological Activity

3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring with methoxy and methylamino substituents. Its molecular formula is C8H11N1O2C_8H_{11}N_1O_2, and it exhibits unique properties due to the presence of the cyclobutene moiety.

Research indicates that this compound may influence immune cell behavior. It has been suggested that this compound can modulate the activity of dendritic cells, which play a critical role in the immune response. Specifically, it may induce tolerogenic dendritic cells that can suppress autoreactive T cells, thereby offering potential therapeutic benefits in autoimmune diseases .

Immunomodulatory Effects

The compound has been investigated for its ability to alter immune responses. In vitro studies have shown that it can enhance the production of anti-inflammatory cytokines while reducing pro-inflammatory cytokines. This dual action suggests its potential as an immunomodulator in conditions such as rheumatoid arthritis and multiple sclerosis .

Anticancer Potential

There is emerging evidence that this compound may exhibit anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. Further research is needed to elucidate the specific pathways involved .

Case Studies

  • Autoimmune Disease Treatment : A study involving mouse models of autoimmune diseases demonstrated that treatment with this compound led to a significant reduction in disease severity. The mechanism was attributed to enhanced regulatory T cell activity and reduced inflammatory responses .
  • Cancer Cell Line Studies : In vitro experiments on breast cancer cell lines showed that exposure to this compound resulted in decreased cell viability and increased apoptosis markers. This suggests a potential role in cancer therapy, although further clinical studies are warranted .

Data Table: Summary of Biological Activities

Activity Effect Reference
ImmunomodulationEnhances anti-inflammatory cytokines
Autoreactive T Cell SuppressionInduces tolerogenic dendritic cells
Anticancer ActivityInhibits proliferation in cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via stepwise functionalization of squaric acid derivatives. A typical approach involves reacting 3,4-dichlorocyclobut-3-ene-1,2-dione with methylamine to introduce the methylamino group, followed by methoxy substitution using methanol under basic conditions. Critical steps include controlling reaction temperature (e.g., reflux at 80°C for 3 hours) and using catalytic dimethylformamide (DMF) to enhance reactivity .
  • Optimization : Adjusting stoichiometric ratios (e.g., 1:2 molar ratio of dichloride to amine) and solvent choice (e.g., dioxane for improved solubility) can increase yields. Post-reaction purification via medium-pressure liquid chromatography (MPLC) with gradients like ethyl acetate/hexane is recommended .

Q. How can purity and structural integrity be validated after synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and amine proton environments. For example, methylamino protons appear as singlets near δ 2.8–3.0 ppm, while methoxy groups resonate at δ 3.3–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass measurements (e.g., calculated 141.12 g/mol for C6H7NO3\text{C}_6\text{H}_7\text{NO}_3) validate molecular composition .
  • HPLC : Gradient protocols (e.g., 5:95–80:20 acetonitrile/water over 30 minutes) assess purity (>99%) .

Q. What are the key physical properties (e.g., solubility, stability) relevant to experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane).
  • Stability : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the cyclobutene ring. Acidic or basic conditions should be avoided during handling .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or intermolecular interactions?

  • X-Ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths and angles. For example, the cyclobutene ring typically exhibits bond lengths of 1.45–1.50 Å for C=O groups and 1.35–1.40 Å for C-N bonds .
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model weak interactions like hydrogen bonding and π-stacking. Bader’s "atoms-in-molecules" theory identifies electron density critical points in supramolecular assemblies .

Q. What strategies address contradictions in biological activity data across in vitro assays?

  • Dose-Response Profiling : Conduct dose-ranging studies (e.g., 0.1–100 µM) to identify IC50_{50} values. For anti-microbial assays, ensure consistency in pathogen strains and culture media .
  • Mechanistic Studies : Use fluorescence-labeled analogs (e.g., pyrene derivatives) to track target engagement. Compare results with structurally related squaramides (e.g., SQ31f) to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies improve pharmacological potency?

  • Substituent Variation : Replace the methoxy group with bulkier alkoxy chains (e.g., ethoxy, isopropoxy) to enhance lipophilicity and membrane permeability.
  • Bioisosteric Replacement : Substitute the methylamino group with cyclic amines (e.g., morpholine) to modulate binding affinity. SAR data from analogs like 3,4-bis(propylamino)cyclobutenedione suggest that alkyl chain length correlates with target selectivity .

Q. What experimental protocols mitigate challenges in scaling up synthesis for preclinical studies?

  • Batch Process Optimization : Use flow chemistry for hazardous steps (e.g., thionyl chloride reactions) to improve safety and reproducibility.
  • Purification Scaling : Replace column chromatography with recrystallization (e.g., hexane/ethyl acetate mixtures) for cost-effective bulk purification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione
Reactant of Route 2
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3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione

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